molecular formula C9H12O4 B3422986 2,3-Norbornanedicarboxylic Acid CAS No. 27862-85-7

2,3-Norbornanedicarboxylic Acid

Cat. No.: B3422986
CAS No.: 27862-85-7
M. Wt: 184.19 g/mol
InChI Key: IVVOCRBADNIWDM-UHFFFAOYSA-N
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Description

2,3-Norbornanedicarboxylic Acid, also known as bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a bicyclic compound with the molecular formula C9H12O4. This compound is characterized by its rigid, cage-like structure, which imparts unique chemical properties. It is commonly used in various chemical syntheses and industrial applications due to its stability and reactivity.

Mechanism of Action

Target of Action

This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers

Biochemical Pathways

It is suggested that this compound might be used in proteomics research , indicating that it could potentially interact with proteins and influence related biochemical pathways. More research is needed to elucidate the exact pathways and their downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is generally recommended to handle the compound in a well-ventilated place and avoid formation of dust and aerosols .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Norbornanedicarboxylic Acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis of the resulting adduct. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, and can be catalyzed by Lewis acids to improve yield and selectivity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions in continuous flow reactors. This method ensures consistent product quality and high throughput. The subsequent hydrolysis step is typically carried out using aqueous acid or base, depending on the desired purity and specific application requirements.

Chemical Reactions Analysis

Types of Reactions: 2,3-Norbornanedicarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or alkanes using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups such as esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Alcohols or amines in the presence of acid catalysts

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Esters, amides

Scientific Research Applications

2,3-Norbornanedicarboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex polycyclic compounds.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives has shown potential in developing new drugs with anti-inflammatory and anticancer properties.

    Industry: It is used in the production of polymers and resins, where its rigid structure enhances the mechanical properties of the final products.

Comparison with Similar Compounds

  • 5-Norbornene-2,3-dicarboxylic acid
  • cis-5-Norbornene-endo-2,3-dicarboxylic acid
  • Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid

Comparison: 2,3-Norbornanedicarboxylic Acid is unique due to its specific substitution pattern and the resulting chemical properties. Compared to similar compounds, it offers distinct reactivity and stability, making it particularly useful in applications requiring rigid, stable structures. Its derivatives also exhibit unique biological activities, which are not always present in closely related compounds.

Properties

IUPAC Name

bicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h4-7H,1-3H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVOCRBADNIWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938141
Record name Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid
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Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1724-08-9, 2435-37-2, 27862-85-7, 6343-11-9
Record name Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydronadic acid
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Record name Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid
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Record name 2,3-NORBORNANEDICARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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